molecular formula C6H11NS B14638972 3-Methylbutan-2-yl thiocyanate CAS No. 54573-09-0

3-Methylbutan-2-yl thiocyanate

Cat. No.: B14638972
CAS No.: 54573-09-0
M. Wt: 129.23 g/mol
InChI Key: AZVJCFWSFGVPBO-UHFFFAOYSA-N
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Description

3-Methylbutan-2-yl thiocyanate is an organic compound characterized by the presence of a thiocyanate group attached to a 3-methylbutan-2-yl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methylbutan-2-yl thiocyanate typically involves the reaction of 3-Methylbutan-2-ol with thiocyanate salts under acidic conditions. One common method is the reaction of 3-Methylbutan-2-ol with potassium thiocyanate in the presence of sulfuric acid, which facilitates the substitution of the hydroxyl group with the thiocyanate group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Methylbutan-2-yl thiocyanate can undergo various chemical reactions, including:

    Oxidation: The thiocyanate group can be oxidized to form sulfonyl derivatives.

    Reduction: Reduction of the thiocyanate group can yield amines.

    Substitution: The thiocyanate group can be substituted by other nucleophiles, such as halides or hydroxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or halide salts under appropriate conditions.

Major Products Formed

    Oxidation: Sulfonyl derivatives.

    Reduction: Amines.

    Substitution: Corresponding halides or alcohols, depending on the nucleophile used.

Scientific Research Applications

3-Methylbutan-2-yl thiocyanate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound can be used in studies involving enzyme inhibition and protein modification.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Methylbutan-2-yl thiocyanate involves the interaction of the thiocyanate group with nucleophilic sites on target molecules. This interaction can lead to the formation of covalent bonds, resulting in the modification of the target molecule’s structure and function. The molecular targets and pathways involved depend on the specific application and the nature of the target molecule.

Comparison with Similar Compounds

Similar Compounds

    3-Methylbutan-2-ol: A precursor in the synthesis of 3-Methylbutan-2-yl thiocyanate.

    3-Methylbutan-2-one: A related compound with a ketone functional group instead of a thiocyanate group.

    3-Methylbutan-2-yl chloride: Similar structure but with a chloride group instead of a thiocyanate group.

Uniqueness

This compound is unique due to the presence of the thiocyanate group, which imparts distinct chemical reactivity and potential applications compared to its analogs. The thiocyanate group allows for specific interactions with nucleophiles and can be used in various synthetic and research applications.

Properties

IUPAC Name

3-methylbutan-2-yl thiocyanate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NS/c1-5(2)6(3)8-4-7/h5-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZVJCFWSFGVPBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)SC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40788077
Record name 3-Methylbutan-2-yl thiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40788077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54573-09-0
Record name 3-Methylbutan-2-yl thiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40788077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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